N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a structurally complex molecule featuring:
- A 1H-indol-3-yl core, which is a common pharmacophore in bioactive compounds targeting neurological and oncological pathways.
- A cyclohexyl-methyl acetamide side chain, which may enhance metabolic stability compared to simpler alkyl groups.
This compound’s design leverages heterocyclic and amide functionalities to optimize binding affinity and pharmacokinetic properties, though specific biological data remain unreported in publicly available literature.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-24(17-9-3-2-4-10-17)23(29)22(28)19-15-26(20-12-6-5-11-18(19)20)16-21(27)25-13-7-8-14-25/h5-6,11-12,15,17H,2-4,7-10,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUJTMSPXAOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the pyrrolidine and acetamide groups. Common reagents used in these reactions include indole, pyrrolidine, acetic anhydride, and cyclohexylamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural similarities and differences between the target compound and its analogues:
Functional Group Analysis
- Pyrrolidin-1-yl vs. Pyridinylmethyl (): The pyrrolidine ring in the target compound offers conformational flexibility and moderate basicity, whereas the pyridine in ’s compound introduces aromaticity and hydrogen-bonding capacity.
- Cyclohexyl vs. Cyclooctyl (): The cyclohexyl group in the target compound balances lipophilicity and steric hindrance, while the larger cyclooctyl substituent in S45 may hinder membrane permeability .
- Nitro vs. Methyl (): The nitro group in ’s compound could reduce metabolic stability compared to the methyl group in the target compound, which is less susceptible to enzymatic reduction.
Pharmacological and Physicochemical Inferences
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Lipophilicity: The cyclohexyl and pyrrolidine groups likely confer higher logP values than analogues with polar substituents (e.g., pyridine in ).
- Metabolic Stability: Methyl and cyclohexyl groups may reduce oxidative metabolism compared to compounds with primary alkyl chains (e.g., butylamino in S45).
- Target Selectivity: The absence of a nitro group (cf. ) might reduce off-target interactions with nitroreductase enzymes.
Biological Activity
N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and cyclohexyl and methyl groups. Understanding its synthesis is crucial for evaluating its biological activity. Various synthetic routes have been explored, including multicomponent reactions (MCRs), which have been shown to enhance the efficiency of producing biologically active molecules.
Table 1: Summary of Synthetic Methods for Similar Compounds
| Method | Description | Yield (%) |
|---|---|---|
| Multicomponent Reactions | Involves combining multiple reactants in one step | 70–90 |
| Catalyst-free Synthesis | Utilizes conditions that do not require catalysts | 42–62 |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds synthesized through ultrasonic-assisted methods showed promising results against various cancer cell lines.
Case Study: Antitumor Evaluation
In a comparative study, several synthesized indole derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutic agents.
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways associated with tumor growth and proliferation. Specifically, it has been suggested that the compound may target enzymes involved in cell cycle regulation and apoptosis.
Table 2: Mechanistic Insights from Recent Studies
| Target Enzyme | Effect | Reference |
|---|---|---|
| ROCK (Rho-associated protein kinase) | Inhibition with IC50 < 2 nM | |
| HCV NS3/NS5A Proteins | Reduced activity in treated cells |
Safety and Toxicity
While the antitumor potential is promising, safety and toxicity profiles must be established. Preliminary assessments indicate that derivatives exhibit moderate toxicity towards non-cancerous cells, necessitating further investigation into their therapeutic index.
Q & A
Basic: What are the typical synthetic routes for N-cyclohexyl-N-methyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?
The synthesis involves multi-step organic reactions, starting with the construction of the indole core followed by functionalization. Key steps include:
- Indole alkylation : Introducing the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole N1 position via nucleophilic substitution or alkylation under basic conditions (e.g., NaH in DMF) .
- Acetamide formation : Coupling the indole intermediate with N-cyclohexyl-N-methyl-2-oxoacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Critical parameters include temperature control (0–5°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Catalyst screening : Palladium catalysts for selective reductions or alkylations, as seen in related indole-pyrrolidine systems .
- Flow chemistry : Continuous flow reactors enhance efficiency and reduce side reactions, particularly for exothermic steps like acylation .
- In-line monitoring : Use of TLC or HPLC to track reaction progress and adjust stoichiometry in real time .
For impurities (e.g., unreacted indole), fractional crystallization in ethanol/water mixtures is effective .
Basic: What analytical techniques are essential for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the indole core, pyrrolidine substituents, and acetamide linkage. Aromatic protons (δ 7.0–7.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 408.21 g/mol) .
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally similar N-cyclohexyl indole derivatives .
Advanced: How can spectral ambiguities in NMR data be resolved for this compound?
Ambiguities arise from overlapping signals (e.g., pyrrolidine CH groups). Solutions include:
- 2D NMR : COSY and HSQC to assign proton-proton correlations and differentiate between N-methyl and cyclohexyl protons .
- Variable-temperature NMR : To reduce signal broadening caused by conformational flexibility in the pyrrolidine ring .
- Isotopic labeling : N labeling of the acetamide group to simplify N-H HMBC spectra .
Basic: What in vitro screening methods are used to evaluate its biological activity?
Standard assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition) using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can conflicting data on biological activity across studies be addressed?
Conflicting results (e.g., variable IC values) may stem from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Metabolic stability : Evaluate compound stability in assay media via LC-MS to account for degradation .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
Basic: What structural features are critical for its pharmacological activity?
Key pharmacophores include:
- Indole moiety : Essential for π-π stacking with target proteins (e.g., kinase ATP-binding pockets) .
- Pyrrolidine group : Enhances solubility and modulates selectivity through H-bonding .
- N-Cyclohexyl-N-methyl acetamide : Improves metabolic stability by reducing CYP450-mediated oxidation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies involve:
- Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine) or acetamide groups (e.g., N-cyclopropyl) to assess potency changes .
- Bioisosteric replacement : Replace the indole core with benzimidazole to evaluate scaffold flexibility .
- Pharmacokinetic profiling : Compare logP, plasma protein binding, and CYP inhibition across analogs to optimize drug-likeness .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers >pH 7.0 to limit hydrolysis .
Advanced: How can degradation pathways be analyzed under physiological conditions?
Methods include:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13), followed by LC-MS to identify degradation products .
- Metabolite profiling : Incubate with liver microsomes to detect CYP-generated metabolites (e.g., hydroxylation at the indole C5 position) .
Basic: What computational tools are used to model its interactions with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or 5-HT receptors .
- Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100-ns trajectories .
Advanced: How can molecular dynamics simulations resolve discrepancies in docking predictions?
- Binding free energy calculations : Use MM-PBSA/GBSA to rank poses missed by docking .
- Water network analysis : Identify key water-mediated H-bonds (e.g., between acetamide carbonyl and protein residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
